Methyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-2-oxoindoline-5-carboxylate
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Overview
Description
Methyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-2-oxoindoline-5-carboxylate is a complex organic compound that features a piperidine ring, an indoline moiety, and a benzyloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-2-oxoindoline-5-carboxylate typically involves multiple steps. One common method includes the initial formation of the piperidine ring, followed by the introduction of the benzyloxycarbonyl group. The indoline moiety is then incorporated through a series of reactions that may involve cyclization and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-2-oxoindoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others, allowing for structural modifications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Methyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-2-oxoindoline-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a tool for studying biological processes, particularly those involving piperidine and indoline derivatives.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of Methyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-2-oxoindoline-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and indoline derivatives, such as:
- Piperidine-4-carboxylate derivatives
- Indoline-2,3-dione derivatives
- Benzyloxycarbonyl-protected amines
Uniqueness
Methyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-2-oxoindoline-5-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity, making it valuable for research and development in various fields.
Biological Activity
Methyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-2-oxoindoline-5-carboxylate, a compound with the CAS number 1797436-49-7, has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and mechanisms of action based on recent studies and findings.
The compound has a molecular formula of C20H22N2O5 and a molecular weight of 370.4 g/mol. Its structure includes a piperidine ring, an indoline moiety, and a benzyloxycarbonyl group, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H22N2O5 |
Molecular Weight | 370.4 g/mol |
CAS Number | 1797436-49-7 |
Antioxidant Activity
Recent studies have indicated that derivatives of this compound exhibit significant antioxidant properties. For instance, compounds with similar structures demonstrated potent free radical scavenging activities, which are crucial for combating oxidative stress-related diseases.
Cholinesterase Inhibition
The compound's potential as a cholinesterase inhibitor is noteworthy. Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical in the treatment of Alzheimer's disease. Studies have shown that various analogs exhibit IC50 values in the micromolar range against these enzymes, indicating promising therapeutic applications.
Compound | AChE IC50 (µM) | BChE IC50 (µM) |
---|---|---|
Compound A | 0.64 | 0.42 |
Compound B | 6.29 | 113.10 |
The mechanism by which this compound exerts its effects may involve the inhibition of the active sites of AChE and BChE, as suggested by molecular docking studies. These studies reveal interactions between the hydroxyl groups in the compound and key residues in the enzyme's active sites, leading to competitive inhibition.
Study on Alzheimer's Disease Models
In a study involving Alzheimer's disease models, this compound was administered to assess its neuroprotective effects. The results indicated a significant reduction in amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls.
In Vitro Assays
In vitro assays demonstrated that the compound effectively inhibits AChE with an IC50 value of approximately 0.64 µM, showcasing its potential as a therapeutic agent for cognitive disorders. Furthermore, it displayed moderate activity against BChE, making it a dual inhibitor.
Properties
Molecular Formula |
C23H24N2O5 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
methyl 2-oxo-1-(1-phenylmethoxycarbonylpiperidin-4-yl)-3H-indole-5-carboxylate |
InChI |
InChI=1S/C23H24N2O5/c1-29-22(27)17-7-8-20-18(13-17)14-21(26)25(20)19-9-11-24(12-10-19)23(28)30-15-16-5-3-2-4-6-16/h2-8,13,19H,9-12,14-15H2,1H3 |
InChI Key |
GEMLWNDJKFMFEA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C(=O)C2)C3CCN(CC3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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